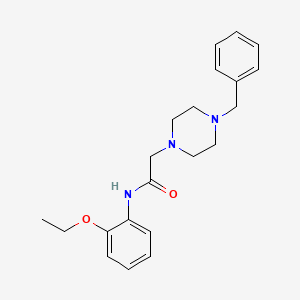

2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide

Description

2-(4-Benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic compound featuring a benzyl-substituted piperazine core linked via an acetamide bridge to a 2-ethoxyphenyl group. This compound belongs to a broader class of piperazine-acetamide derivatives, which are often explored for their pharmacological properties, including central nervous system (CNS) activity or enzyme modulation .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-2-26-20-11-7-6-10-19(20)22-21(25)17-24-14-12-23(13-15-24)16-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQKNNDMIJSYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

Formation of 4-benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

Acylation Reaction: The 4-benzylpiperazine is then reacted with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-acetamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of 2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide with structurally related compounds, highlighting key differences in substituents, electronic effects, and inferred properties.

Variations in Piperazine Substituents

The benzyl group on the piperazine ring distinguishes the target compound from analogs with alternative substituents:

- N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6): Lacks the benzyl group, featuring a bare piperazine ring. This reduces lipophilicity and may decrease membrane permeability compared to the benzyl-substituted target compound .

- 2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-N-(4-fluorophenyl)acetamide : Incorporates a sulfonyl group on piperazine, introducing strong electron-withdrawing effects. This enhances polarity and may alter receptor-binding kinetics compared to the electron-rich benzyl group in the target compound .

Variations in Acetamide Substituents

The 2-ethoxyphenyl group on the acetamide nitrogen is critical for steric and electronic modulation:

- 2-(4-Benzylpiperazin-1-yl)-N-(2-phenylethyl)acetamide: Replaces the ethoxyphenyl with a phenylethyl chain.

- N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide : Features a 4-fluorophenyl group, where fluorine’s electronegativity may enhance binding affinity to aromatic receptor pockets compared to the ethoxy group’s electron-donating effects .

- N-(4-Hydroxyphenyl)acetamide : A simpler analog lacking the piperazine moiety entirely, highlighting the importance of the benzylpiperazine-acetamide scaffold for complex interactions .

Hybrid and Complex Derivatives

- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide : Integrates a benzothiazole ring, adding a heterocyclic element that may confer fluorescence or metal-binding properties absent in the target compound .

- N-Isopropyl-2-(3-(4-methylpiperazin-1-yl)pyrimidin-2-ylphenoxy)acetamide: Combines piperazine with a pyrimidine ring, creating a larger planar structure that could influence DNA or kinase interactions .

Comparative Data Table

Implications of Structural Differences

- Lipophilicity : Benzyl and halogenated substituents (e.g., chlorophenyl ) enhance lipid solubility, favoring blood-brain barrier penetration. Conversely, sulfonyl groups or hydroxylated phenyls increase polarity, improving aqueous solubility.

- Electronic Effects : Ethoxy (electron-donating) vs. fluoro (electron-withdrawing) groups on the phenyl ring modulate binding to aromatic receptors or enzymes .

- Metabolic Stability : Halogenation (e.g., chlorophenyl ) may slow oxidative metabolism, whereas unsubstituted piperazines are more prone to degradation.

Biological Activity

2-(4-benzylpiperazin-1-yl)-N-(2-ethoxyphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H27N3O2

- Molar Mass : 353.46 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the piperazine ring followed by acylation with an ethoxyphenyl group. The detailed synthetic pathway can be found in various chemical literature sources.

Anticonvulsant Activity

Research indicates that derivatives of benzylpiperazine exhibit anticonvulsant properties. In a study evaluating the anticonvulsant activity of various N-phenyl-2-(4-benzylpiperazin-1-yl)acetamide derivatives, several compounds demonstrated significant efficacy in animal models. The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models.

| Compound | Dose (mg/kg) | MES Test Efficacy | Time Point |

|---|---|---|---|

| 19 | 300 | High | 0.5 h |

| 12 | 100 | Moderate | 0.5 h |

| 24 | 100 | Moderate | 0.5 h |

The highest anticonvulsant activity was observed for compound 19, which provided protection in both time intervals tested (0.5 h and 4 h post-administration) .

Acetylcholinesterase Inhibition

Piperazine derivatives, including those related to this compound, have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is crucial for potential therapeutic applications in conditions like Alzheimer's disease. However, the specific activity of this compound regarding AChE inhibition remains to be thoroughly evaluated in published studies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Activity : A study synthesized various thiazole derivatives based on piperazine structures and evaluated their antimicrobial properties. While some showed weak acetylcholinesterase inhibitory activity, the antimicrobial effects varied significantly among different derivatives .

- Behavioral Studies : Animal studies assessing the behavioral effects of benzylpiperazine derivatives suggest potential anxiolytic or antidepressant effects, although more targeted research is necessary to confirm these findings.

- Neuropharmacological Effects : Research has indicated that compounds with similar structures may modulate serotonin receptors, which could play a role in mood regulation and anxiety disorders .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.